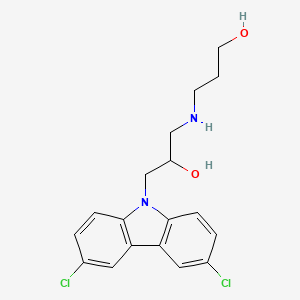

3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” is a complex organic compound that features a carbazole moiety substituted with dichloro groups. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” typically involves multi-step organic reactions. A possible synthetic route could include:

N-Alkylation: Starting with 3,6-dichlorocarbazole, an alkylation reaction with an appropriate alkyl halide can introduce the 2-hydroxypropyl group.

Amination: The intermediate can then undergo an amination reaction with 3-aminopropan-1-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis: These compounds can act as ligands in metal-catalyzed reactions.

Biology and Medicine

Pharmaceuticals: Carbazole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

Biological Probes: Used in the study of biological systems due to their fluorescent properties.

Industry

Dyes and Pigments: Used in the production of dyes and pigments due to their stable chromophore structure.

Wirkmechanismus

The mechanism of action of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” would depend on its specific application. For instance:

Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Organic Electronics: It may facilitate charge transport in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dichlorocarbazole: The parent compound without the hydroxypropyl and amino groups.

Carbazole: The unsubstituted parent compound.

N-Alkylcarbazoles: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness

“3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” is unique due to the presence of both the dichloro and hydroxypropylamino groups, which may confer specific electronic, steric, and reactive properties not found in simpler carbazole derivatives.

Biologische Aktivität

The compound 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol , also referred to as DCAP, is a derivative of carbazole and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 500015-20-3 |

| Molecular Formula | C19H22Cl2N2O4 |

| Molar Mass | 413.3 g/mol |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (5 mg/mL) |

| Storage Conditions | Room temperature |

The biological activity of DCAP is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds similar to DCAP can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DCAP. A structure-activity relationship study highlighted its potential as a broad-spectrum antibacterial agent against both Gram-positive and Gram-negative pathogens. The compound demonstrated significant efficacy in preclinical models, showcasing its ability to inhibit bacterial growth effectively .

Case Studies

- Anticancer Properties :

- Neuroprotective Effects :

Toxicity Profile

The toxicity profile of DCAP has been assessed in various animal models. Preliminary results indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECKYGWNPGODBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.